An In-depth Technical Guide to the Mechanism of Action of Thiomyristoyl
An In-depth Technical Guide to the Mechanism of Action of Thiomyristoyl
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Thiomyristoyl (TM) is a potent and highly specific small molecule inhibitor of Sirtuin 2 (SIRT2), a member of the NAD+-dependent protein lysine deacylase family.[1][2][3][4] Its mechanism of action is centered on this specific inhibition, which leads to a cascade of downstream cellular events with significant therapeutic potential, particularly in oncology. Mechanistically, the inhibition of SIRT2's deacetylase activity by Thiomyristoyl results in the hyperacetylation of SIRT2 substrates. A key consequence of this is the promotion of c-Myc oncoprotein ubiquitination and subsequent degradation, providing a novel strategy for targeting c-Myc-driven cancers.[3][4] Thiomyristoyl has demonstrated broad anticancer activity across various human cancer cell lines and in preclinical mouse models of breast cancer, with limited toxicity to non-cancerous cells.[3][5][6] This document provides a comprehensive overview of Thiomyristoyl's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways.
Core Mechanism of Action: SIRT2 Inhibition
The primary molecular target of Thiomyristoyl is SIRT2, a class III histone deacetylase that is predominantly localized in the cytoplasm.[7] Thiomyristoyl acts as a mechanism-based inhibitor, targeting the enzymatic activity of SIRT2.[3]
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Specificity: Thiomyristoyl exhibits high selectivity for SIRT2. While it potently inhibits SIRT2, its inhibitory effect on other sirtuins, such as SIRT1, is significantly weaker and occurs at much higher concentrations. It shows little to no inhibitory activity against SIRT3, SIRT5, SIRT6, or SIRT7.[1][5][8] The thiomyristoyl group is crucial for this SIRT2 selectivity; analogues with shorter fatty acid chains lose this specificity and inhibit SIRT1 and SIRT3 as well.[7]
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Downstream Effects: The inhibition of SIRT2's deacetylase function leads to the accumulation of acetylated forms of its substrate proteins. One of the most well-characterized substrates of SIRT2 is α-tubulin.[3] Increased acetylation of α-tubulin is often used as a biomarker for SIRT2 inhibition in vivo.[2][9] However, the most profound anticancer effect of Thiomyristoyl is linked to its ability to destabilize the c-Myc oncoprotein.
A pivotal aspect of Thiomyristoyl's anticancer activity is its ability to decrease the levels of the c-Myc oncoprotein.[1][3] c-Myc is a critical transcription factor that is frequently deregulated in a wide range of human cancers, driving cell proliferation and growth.[4]
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Mechanism of Degradation: SIRT2 inhibition by Thiomyristoyl promotes the ubiquitination and subsequent proteasomal degradation of c-Myc.[3][4] This suggests that SIRT2 normally acts to stabilize c-Myc, and its inhibition removes this stabilizing effect. The sensitivity of cancer cell lines to Thiomyristoyl correlates with the drug's ability to reduce c-Myc levels.[1][3]
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Cellular Consequences: The reduction in c-Myc levels upon treatment with Thiomyristoyl leads to significant anticancer effects, including:
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Cell Cycle Arrest: Induces a pronounced increase in the number of cells arrested in the G0/G1 phase of the cell cycle.[3]
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Cellular Senescence: Promotes cellular senescence in cancer cells.[3]
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Growth Inhibition: Exhibits broad and potent growth-inhibitory activity against numerous cancer cell lines.[3]
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Beyond its effects on c-Myc, Thiomyristoyl has been shown to influence other cellular pathways:
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Inflammatory Bowel Disease (IBD): In the context of colitis, Thiomyristoyl can ameliorate the condition by blocking the differentiation of Th17 cells and inhibiting SIRT2-induced metabolic reprogramming. It was found to increase the acetylation of lactate dehydrogenase A (LDHA) and reduce levels of p-STAT3 and p-NF-κB.[10]
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SIRT6 Inhibition (in peptide form): While the standalone Thiomyristoyl molecule is a specific SIRT2 inhibitor, the thiomyristoyl chemical group has been incorporated into peptides to create potent, cell-permeable inhibitors of SIRT6.[11] These thiomyristoyl peptides were also found to inhibit SIRT1, SIRT2, and SIRT3, which were discovered to have demyristoylation activity.[11]
Quantitative Data
The following tables summarize the key quantitative data regarding the inhibitory activity of Thiomyristoyl.
Table 1: In Vitro Inhibitory Potency of Thiomyristoyl against Sirtuins
| Target | IC50 Value | Notes | Reference |
| SIRT2 | 28 nM | Potent and specific inhibition. | [1][2][5] |
| SIRT1 | 98 µM | Inhibition is significantly weaker than for SIRT2. | [1][2][5] |
| SIRT3 | > 200 µM | No significant inhibition observed. | [1][2][5] |
Table 2: Growth Inhibition (GI50) of Thiomyristoyl in Human Cancer Cell Lines
| Cell Line | Cancer Type | GI50 Value | Reference |
| BxPC3 | Pancreatic Cancer | 13.3 µM | [1] |
| MDA-MB-468 | Breast Cancer | 15.7 µM | [1] |
| A549 | Lung Cancer | 17.3 µM | [2] |
Signaling Pathway and Mechanism Diagrams
The following diagrams were generated using Graphviz (DOT language) to illustrate the key mechanisms of Thiomyristoyl.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A SIRT2-selective inhibitor promotes c-Myc oncoprotein degradation and exhibits broad anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A SIRT2-Selective Inhibitor Promotes c-Myc Oncoprotein Degradation and Exhibits Broad Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiomyristoyl | Sirtuin | TargetMol [targetmol.com]
- 6. Assessment of SIRT2 Inhibitors in Mouse Models of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Glycoconjugated SIRT2 inhibitor with aqueous solubility allows structure-based design of SIRT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abmole.com [abmole.com]
- 9. Thiomyristoyl|SIRT2 inhibitor|cas 1429749-41-6 [dcchemicals.com]
- 10. Thiomyristoyl ameliorates colitis by blocking the differentiation of Th17 cells and inhibiting SIRT2-induced metabolic reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thiomyristoyl Peptides as Cell-Permeable Sirt6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
